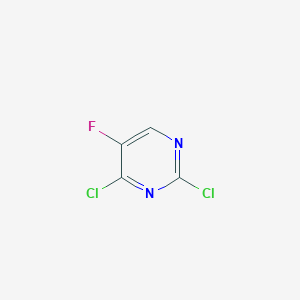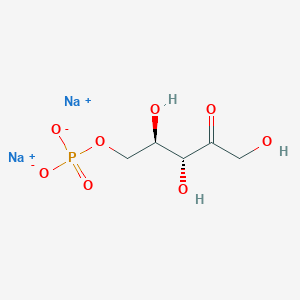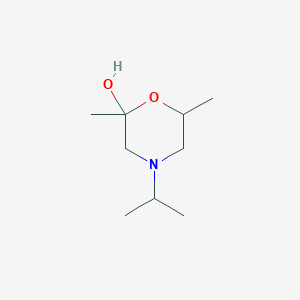
2,4-ジクロロ-5-フルオロピリミジン
概要
説明
2,4-Dichloro-5-fluoropyrimidine is a heterocyclic organic compound with the molecular formula C4HCl2FN2. It is a yellow to orange crystalline solid and is primarily used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals . This compound is known for its role in the preparation of kinase inhibitors and other biologically active molecules .
科学的研究の応用
2,4-Dichloro-5-fluoropyrimidine is widely used in scientific research due to its versatility in chemical synthesis. Some of its applications include:
作用機序
Target of Action
2,4-Dichloro-5-fluoropyrimidine is primarily used as a starting material to synthesize potential kinase inhibitors . Kinases are proteins that play a crucial role in cell signaling, growth, and division. They work by adding a phosphate group to other proteins, which can activate or deactivate these proteins to influence cell processes .
Mode of Action
It is known to be used in the synthesis of 5-fluoropyrimidine-2-carboxamides and 5-fluoropyrimidine-4-carboxamides . These compounds are potential kinase inhibitors, which means they can block the activity of kinases, thereby disrupting the signaling pathways that they control .
Biochemical Pathways
The biochemical pathways affected by 2,4-Dichloro-5-fluoropyrimidine are those involving kinases. By inhibiting kinase activity, this compound can disrupt various cellular processes, including cell growth and division . This makes it a potential candidate for the development of anti-cancer drugs .
Result of Action
The molecular and cellular effects of 2,4-Dichloro-5-fluoropyrimidine’s action would depend on the specific kinases it inhibits. Generally, kinase inhibitors can halt cell growth and division, induce cell death, or prevent cells from responding to growth signals . These effects could potentially be harnessed to treat diseases such as cancer .
生化学分析
Biochemical Properties
2,4-Dichloro-5-fluoropyrimidine can be used to synthesize 5-fluoropyrimidine-2-carboxamides and 5-fluoropyrimidine-4-carboxamides, which are potential kinase inhibitors . It can also be used to synthesize a series of 2,4-diamino-5-fluoropyrimidine derivatives, which are potential protein kinase Cθ inhibitors .
Cellular Effects
Its derivatives, such as 5-fluoropyrimidine-2-carboxamides and 5-fluoropyrimidine-4-carboxamides, have been studied as potential kinase inhibitors . Kinase inhibitors can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Its derivatives have been shown to inhibit kinases, which are enzymes that add phosphate groups to other proteins . This can lead to changes in gene expression and cellular function .
Temporal Effects in Laboratory Settings
It is known that the compound is a solid at room temperature and has a melting point of 37-41 °C .
準備方法
Synthetic Routes and Reaction Conditions: 2,4-Dichloro-5-fluoropyrimidine can be synthesized through the chlorination of 5-fluorouracil using phosphorus oxychloride (POCl3) in the presence of N,N-dimethylaniline (DMA) as an acid acceptor . The reaction is typically carried out under reflux conditions at a temperature of around 114°C for about 2 hours . Another method involves the use of trichloroethylene and triphosgene (bis(trichloromethyl)carbonate) in the presence of a tertiary amine catalyst .
Industrial Production Methods: The industrial production of 2,4-Dichloro-5-fluoropyrimidine follows similar synthetic routes but is optimized for higher yields and purity. The process involves the careful control of reaction conditions, such as temperature and reaction time, to ensure the efficient conversion of starting materials to the desired product . The product is then purified through distillation or recrystallization to achieve a purity of over 98% .
化学反応の分析
Types of Reactions: 2,4-Dichloro-5-fluoropyrimidine undergoes various chemical reactions, including nucleophilic substitution, coupling reactions, and condensation reactions .
Common Reagents and Conditions:
Nucleophilic Substitution: This reaction involves the replacement of chlorine atoms with nucleophiles such as amines, alkoxides, or thiols.
Coupling Reactions: Suzuki coupling reactions are used to introduce aryl groups into the pyrimidine ring.
Condensation Reactions: These reactions involve the formation of new carbon-nitrogen bonds, often using amines and other nitrogen-containing compounds.
Major Products Formed:
5-Fluoropyrimidine-2-carboxamides and 5-fluoropyrimidine-4-carboxamides: Potential kinase inhibitors.
2,4-Diamino-5-fluoropyrimidine derivatives: Potential protein kinase Cθ inhibitors.
2-Chloro-5-fluoro-4-(4-fluorophenyl)pyrimidine: Formed through Suzuki coupling reactions.
類似化合物との比較
- 2,4-Dichloropyrimidine
- 2,4-Dichloro-5-(trifluoromethyl)pyrimidine
- 2,4,5-Trichloropyrimidine
- 5-Bromo-2,4-dichloropyrimidine
Comparison: 2,4-Dichloro-5-fluoropyrimidine is unique due to the presence of both chlorine and fluorine atoms on the pyrimidine ring, which enhances its reactivity and allows for the formation of a wide range of derivatives . Compared to its analogs, it offers a balance of reactivity and stability, making it a valuable intermediate in the synthesis of complex molecules .
特性
IUPAC Name |
2,4-dichloro-5-fluoropyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4HCl2FN2/c5-3-2(7)1-8-4(6)9-3/h1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHPFEQUEHBULBW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=NC(=N1)Cl)Cl)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4HCl2FN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00290702 | |
| Record name | 2,4-Dichloro-5-fluoropyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00290702 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.97 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2927-71-1 | |
| Record name | 2,4-Dichloro-5-fluoropyrimidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2927-71-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,4-Dichloro-5-fluoropyrimidine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002927711 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2927-71-1 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=70442 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2,4-Dichloro-5-fluoropyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00290702 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,4-Dichloro-5-fluoropyrimidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.154.270 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2,4-Dichloro-5-fluoropyrimidine | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BLQ52TC9PW | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details










Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary use of 2,4-Dichloro-5-fluoropyrimidine in current research?
A1: 2,4-Dichloro-5-fluoropyrimidine serves as a versatile building block in organic synthesis, particularly for creating various substituted pyrimidine derivatives. For instance, it acts as a starting material for synthesizing Florasulam [], a widely used herbicide, and for developing potent Deoxycytidine Kinase (dCK) inhibitors [].
Q2: Can you describe a specific example of how the structure of 2,4-Dichloro-5-fluoropyrimidine is modified to develop new compounds?
A2: One example is the synthesis of 5-fluoro-2-(piperidin-4-yloxy)pyrimidin-4-amine, a key intermediate for dCK inhibitors. This synthesis involves a four-step process starting with 2,4-Dichloro-5-fluoropyrimidine, highlighting how the molecule can be selectively modified at different positions to introduce desired functionalities [].
Q3: Are there alternative methods for synthesizing 2,4-Dichloro-5-fluoropyrimidine?
A3: Yes, while one common method utilizes 5-fluorouracil and phosphorus oxychloride [], an alternative approach employs 5-fluorouracil, trichloroethylene, and triphosgene with a tertiary amine catalyst []. This alternative method boasts advantages like shorter reaction times, higher yields, and simplified operational procedures.
Q4: What are the key factors influencing the synthesis of 2,4-Dichloro-5-fluoropyrimidine using 5-fluorouracil and phosphorus oxychloride?
A4: Research indicates that optimizing the molar ratios of 5-fluorouracil to both phosphorus oxychloride and N,N-dimethylaniline (used as an acid acceptor), along with controlling the reaction temperature and time, are crucial for maximizing the yield of 2,4-Dichloro-5-fluoropyrimidine [].
Q5: How is the waste generated during the synthesis of 2,4-Dichloro-5-fluoropyrimidine managed?
A5: One study focuses on recovering N,N-dimethylaniline (DMA) from the wastewater produced during the synthesis using 5-fluorouracil and phosphorus oxychloride []. Adjusting the pH of the wastewater allows for the recovery of DMA and the simultaneous production of disodium hydrogen phosphate as a by-product.
Q6: Has the reaction of 2,4-Dichloro-5-fluoropyrimidine with other compounds been investigated?
A6: Yes, research has explored the reaction of 2,4-Dichloro-5-fluoropyrimidine with 5-nitroimidazole [, ]. While specific details about this reaction are not provided in the abstracts, it suggests ongoing interest in exploring the reactivity of 2,4-Dichloro-5-fluoropyrimidine with various nucleophiles.
Q7: Are there studies investigating the synthesis of derivatives of 2,4-Dichloro-5-fluoropyrimidine beyond simple substitutions?
A7: Yes, researchers have explored synthesizing 2,4-Dichloro-6-ethyl-5-fluoropyrimidine using 2,4-Dichloro-5-fluoropyrimidine as a starting material []. This synthesis involves a Grignard reaction followed by catalytic oxidation, demonstrating the potential for using 2,4-Dichloro-5-fluoropyrimidine in multistep syntheses to create more complex derivatives.
Q8: Is there any research focusing on the amination reactions involving 2,4-Dichloro-5-fluoropyrimidine?
A8: Yes, one study specifically investigates the synthesis and amination of 2,4-Dichloro-5-fluoropyrimidine []. Although the abstract lacks detailed information, this research highlights the significance of amination reactions in leveraging the reactivity of 2,4-Dichloro-5-fluoropyrimidine for developing new compounds.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![(3Z)-3-{(2E)-[(2E)-But-2-en-1-ylidene]hydrazinylidene}-2-(diphenylacetyl)-2,3-dihydro-1H-inden-1-one](/img/structure/B19803.png)







